![molecular formula C19H12Cl2N4O2S B2724800 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 361156-05-0](/img/no-structure.png)

6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

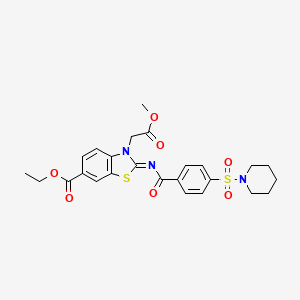

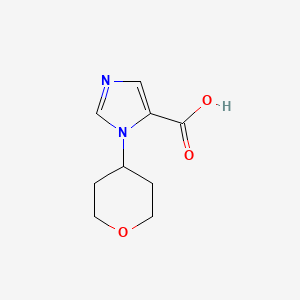

6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H12Cl2N4O2S and its molecular weight is 431.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound is involved in the synthesis of novel heterocyclic compounds with a focus on antibacterial applications. Research indicates the synthesis of pyran, pyridine, pyridazine derivatives, along with pyrazole and oxazole derivatives, highlighting their potential high antibacterial activities. This area of study showcases the compound's utility in developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Antimicrobial and Anticancer Potential

Further exploration into linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one reveals antimicrobial study significance. Synthesis methods via one-pot cyclo-condensation and subsequent antimicrobial activity evaluation against various organisms have been documented. Additionally, certain moieties within these compounds exhibited potent inhibitory activity, suggesting their potential as antimicrobial and anticancer agents (Cherkupally Sanjeeva Reddy et al., 2010).

Anticancer and Anti-5-lipoxygenase Agents

The creation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones via condensation processes and their subsequent evaluation for cytotoxic and 5-lipoxygenase inhibition activities illuminate another application domain. These derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, offering insights into the compound's versatile applications in medical research (A. Rahmouni et al., 2016).

Nonclassical Antifolate Inhibitors

Investigations into nonclassical antifolate inhibitors of thymidylate synthase present another facet of the compound's application, highlighting its potential in antitumor and antibacterial domains. Novel synthesized analogues have demonstrated significant potency against human thymidylate synthase, underscoring the compound's therapeutic potential (A. Gangjee et al., 1996).

Spiro-Compound Synthesis

The synthesis of novel spiro compounds integrating sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives opens avenues in organic chemistry and drug development. This research not only presents a methodological advancement but also introduces a new family of compounds with potential application in various biological activities (S. Hosseini et al., 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one' involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to form 3,4-dichloro chalcone. This chalcone is then reacted with thiosemicarbazide to form 3,4-dichloro pyrazolone. The pyrazolone is then reacted with phenyl hydrazine to form 5-phenyl pyrazolone, which is further reacted with 2-chloro-1,3,4-thiadiazole to form the desired compound.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "thiosemicarbazide", "phenyl hydrazine", "2-chloro-1,3,4-thiadiazole" ], "Reaction": [ "3,4-dichlorobenzaldehyde + ethyl acetoacetate -> 3,4-dichloro chalcone", "3,4-dichloro chalcone + thiosemicarbazide -> 3,4-dichloro pyrazolone", "3,4-dichloro pyrazolone + phenyl hydrazine -> 5-phenyl pyrazolone", "5-phenyl pyrazolone + 2-chloro-1,3,4-thiadiazole -> 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one" ] } | |

CAS RN |

361156-05-0 |

Molecular Formula |

C19H12Cl2N4O2S |

Molecular Weight |

431.29 |

IUPAC Name |

6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H12Cl2N4O2S/c20-14-7-6-11(8-15(14)21)16(26)10-28-19-23-17-13(9-22-24-17)18(27)25(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24) |

InChI Key |

ABRDWLBAPZXIDH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)

![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)

![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)